![molecular formula C17H17N3O4 B6429339 methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate CAS No. 1705525-17-2](/img/structure/B6429339.png)
methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate”, pyrazine compounds have been synthesized for various purposes. For instance, in a study, three pyrazine-based small molecules were designed and synthesized starting with prolines as cyclic amines .Mechanism of Action
Target of Action
The primary target of methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFR disrupts these processes, particularly in cancer cells where FGFR signaling is often upregulated .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate can inhibit cancer cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
methyl 2-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)14-5-3-2-4-13(14)16(21)20-9-6-12(11-20)24-15-10-18-7-8-19-15/h2-5,7-8,10,12H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDBYGFAJBJABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]benzoate |
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